molecular formula C10H15FN4 B8299097 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine

Cat. No. B8299097
M. Wt: 210.25 g/mol
InChI Key: BHVVGKNWWUCNHC-UHFFFAOYSA-N
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Patent
US07217716B2

Procedure details

A mixture of benzyl 4-{[(5-fluoropyrimidin-2-yl)amino]methyl}piperidine-1-carboxylate (EXAMPLE 142, STEP 3) (9.0 g, 0.026 mol) and Pd/C (10%, 0.9 g) in anhydrous methanol (250 mL) was vigorously stirred under hydrogen atmosphere provided by a hydrogen balloon for 2 h. The reaction mixture was filtered and the filtrate was concentrated to give the title compound. M.S. (M+1): 211.
Name
benzyl 4-{[(5-fluoropyrimidin-2-yl)amino]methyl}piperidine-1-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][CH2:11]2)=[N:6][CH:7]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[N:6][CH:7]=1

Inputs

Step One
Name
benzyl 4-{[(5-fluoropyrimidin-2-yl)amino]methyl}piperidine-1-carboxylate
Quantity
9 g
Type
reactant
Smiles
FC=1C=NC(=NC1)NCC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC(=NC1)NCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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